N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H14FN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h3,6-9H,1-2,4-5H2,(H,12,13,14)/t8-,9-/m1/s1 |
InChI Key |
GAGZCQWLFGHMRP-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC=CC=N2)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Pyrimidine Derivatives
Methodology Overview :
One of the primary strategies involves nucleophilic substitution reactions on chloropyrimidine intermediates. The pyrimidine core, bearing a leaving group such as chlorine, undergoes substitution with cyclohexylamine derivatives, including fluorinated cyclohexylamines.
4-Chloropyrimidine derivative + (1R,2R)-2-fluorocyclohexylamine → N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine
- Solvent: Anhydrous N,N-dimethylformamide (DMF)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: Room temperature to reflux (~95°C)
- Yield: 77-84% (as per analog synthesis studies)
Notes :
- The nucleophilic amine attacks the electrophilic carbon on the pyrimidine ring, displacing the halogen.
- The fluorine substituent on cyclohexylamine is introduced either prior or post the substitution, depending on the synthetic route.
Preparation of (1R,2R)-2-Fluorocyclohexylamine
Methodology Overview :
The key precursor, (1R,2R)-2-fluorocyclohexanone or related intermediates, can be synthesized via asymmetric fluorination of cyclohexanone derivatives, followed by reduction or amination steps.
- Fluorination of cyclohexanone derivatives using electrophilic fluorinating agents (e.g., Selectfluor, NFSI)
- Reductive amination to introduce the amino group at the 2-position
- Stereoselective control to obtain the (1R,2R)-stereoisomer
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fluorination | Selectfluor | Room temp | 80-90% | |
| Reductive amination | NH3, NaBH3CN | Acidic conditions | 75-85% |
Construction of the Pyrimidine Ring
Methodology Overview :
The pyrimidine core is typically assembled via condensation of β-dicarbonyl compounds with amidines or urea derivatives, followed by halogenation at specific positions.
β-Dicarbonyl + Amidine derivatives → Pyrimidine ring formation
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic or basic catalysts depending on the route
- Reflux conditions to promote cyclization
- Subsequent halogenation (chlorination) at position 2 using POCl₃ or PCl₅
Yield :
Functionalization and Derivatization
Methodology Overview :
Post-ring formation, the pyrimidine ring undergoes selective substitution at various positions to introduce desired groups, including amino, nitro, or methoxy functionalities, to optimize biological activity.
- Reactions carried out in polar aprotic solvents like DMF or DMSO
- Reflux or room temperature depending on the reactivity
- Use of bases such as DIPEA or triethylamine
Data Summary :
| Derivative | Substituents | Yield Range | Notes |
|---|---|---|---|
| 2a-f | Various (OH, NH₂, CH₂OH, F, NO₂) | 49.72->100% | Substituted at position 4 |
| 2k-v | Aniline derivatives | 47-83% | Substituted at position 4 with aromatic amines |
Stereoselective Synthesis of (1R,2R)-2-Fluorocyclohexylamine
- Asymmetric synthesis employing chiral catalysts or auxiliaries
- Enantioselective fluorination of cyclohexanone derivatives
- Stereocontrolled reduction or amino functionalization
- Use of chiral catalysts yields high stereoselectivity (>95% ee)
- Fluorination achieved with electrophilic fluorinating agents under mild conditions
Summary of Data and Optimization
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclohexyl group enhances the compound’s binding affinity and selectivity, while the pyrimidine ring facilitates interactions with the active site of the target molecule. This dual interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine, the following table compares it with structurally analogous pyrimidin-2-amine derivatives:
Key Comparative Insights:
Substituent Effects: The fluorocyclohexyl group in the target compound provides stereochemical rigidity and fluorine-induced electronic effects, which may improve target binding compared to non-fluorinated analogs like N-cyclohexylpyridin-2-amine .
Backbone Variations :
- Pyrimidine vs. pyridine: Pyrimidine derivatives (e.g., –6) often exhibit superior hydrogen-bonding capacity due to additional nitrogen atoms, favoring interactions with biological targets.
Stereochemical Specificity :
- The (1R,2R)-configuration in the target compound contrasts with racemic mixtures (e.g., (±)-11–(±)-13 in ), which may exhibit reduced efficacy due to enantiomeric interference.
Biological Activity: While N-(3-methylphenyl)pyrimidin-2-amine () is noted for fluorescence, the fluorocyclohexyl analog’s stereochemistry could position it for CNS-targeted applications, akin to dopamine D3 antagonists in .
Research Findings and Limitations
- Data Limitations : Physical properties (e.g., melting point, solubility) are unavailable for the target compound but can be extrapolated from similar molecules. For instance, fluorinated cyclohexyl groups likely increase logP values compared to phenyl or pyrazole substituents .
Biological Activity
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine, identified by its CAS number 1867557-42-3, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
The structure features a pyrimidine ring substituted with a fluorinated cyclohexyl group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures can modulate ion channels and exhibit effects on neurotransmitter systems. For instance, studies have shown that modifications in the cyclohexyl moiety can significantly enhance the potency and selectivity of pyrimidine derivatives on potassium channels .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study reveals that the introduction of halogen substitutions at specific positions on the pyrimidine ring can enhance biological activity. For example, compounds with halogen substitutions demonstrated increased affinity and efficacy in modulating potassium channels compared to their non-halogenated counterparts .
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
| Compound | Substitution | EC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | None | 10.5 | Baseline |
| Compound 2 | 2-Fluoro | 4.32 | Enhanced |
| Compound 3 | 5-Bromo | 6.59 | Reduced |
Case Study 1: Potassium Channel Modulation
In a study examining the effects of various pyrimidine derivatives on KCa channels, this compound was found to exhibit significant modulation effects. The compound demonstrated an EC50 value indicating effective channel activation at lower concentrations compared to other derivatives lacking the fluorinated cyclohexyl group .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with neurotransmitter receptors suggests potential applications in neuropharmacology. The compound was tested for its ability to influence dopamine and serotonin receptor activity, indicating a possible role in treating neurological disorders .
Q & A
Q. What synthetic methodologies are optimal for preparing N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine with high enantiomeric purity?
Methodological Answer: The synthesis typically involves multi-step routes, starting with nucleophilic substitution of 2-fluorocyclohexanone with pyrimidin-2-amine derivatives under basic conditions. Reduction steps (e.g., hydrogenation or metal hydrides) are critical for achieving the desired stereochemistry . Solvent selection (e.g., ethanol or DMSO) and catalysts (e.g., palladium or nickel) significantly influence yield and enantioselectivity. X-ray crystallography and chiral HPLC are recommended for validating stereochemical integrity .
Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry by mapping molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases.
- NMR spectroscopy : and -NMR distinguish diastereomers and confirm substitution patterns .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound in CNS disorders?
Methodological Answer: Density Functional Theory (DFT) calculations assess electronic properties (e.g., fluorine’s electronegativity) to predict binding affinity to neurological targets like serotonin receptors. Molecular docking (using AutoDock Vina) models interactions with binding pockets, while MD simulations evaluate stability over time. Machine learning tools (e.g., LabMate.AI ) optimize reaction conditions for synthesizing bioactive analogs .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal assays : Validate activity across multiple platforms (e.g., in vitro enzyme inhibition vs. cell-based assays) to rule out false positives .
- Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., fluorocyclohexyl vs. chlorocyclohexyl) .
- Meta-analysis : Aggregate data from diverse studies, accounting for variables like assay conditions or impurity profiles .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core modifications : Substitute pyrimidine with pyridine or triazine rings to assess impact on target binding .
- Stereochemical variations : Synthesize (1S,2S) and (1R,2S) diastereomers to isolate stereospecific effects .
- Fluorine scanning : Replace fluorine with other halogens or hydrogen to study electronic contributions .
Q. How can this compound serve as a chiral ligand in asymmetric catalysis?
Methodological Answer: The rigid cyclohexyl backbone and fluorine’s steric bulk enable enantioselective induction in reactions like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
